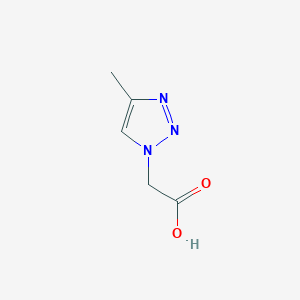

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid

Übersicht

Beschreibung

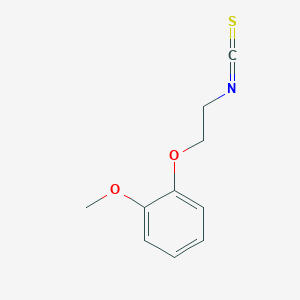

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, specifically, has a triazole ring substituted with a methyl group and an acetic acid moiety, making it a valuable intermediate in various chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid has found applications in various scientific research fields:

Wirkmechanismus

Target of Action

It’s known that 1,2,3-triazole derivatives can interact with a variety of biological targets . For instance, they have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Mode of Action

1,2,3-triazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and metallic interactions .

Biochemical Pathways

1,2,3-triazole derivatives are known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities .

Result of Action

1,2,3-triazole derivatives have been reported to induce apoptosis in certain cell lines .

Action Environment

The synthesis of 2-(3-methyl-1h-1,2,4-triazol-1-yl)acetic acid has been reported to be efficient under flow conditions .

Biochemische Analyse

Biochemical Properties

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases, by forming coordination bonds with the active sites of these enzymes . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and overall cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding, hydrophobic interactions, and coordination bonds with metal ions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with DNA and RNA, as well as with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in metabolic activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by oxidoreductases, which catalyze the oxidation-reduction reactions involving the triazole ring . Additionally, it can participate in conjugation reactions with glutathione and other small molecules, leading to the formation of conjugates that are more easily excreted from the body . These metabolic pathways are essential for the compound’s detoxification and elimination, as well as for its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving membrane transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . The presence of specific targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can influence the distribution and function of this compound within the cell. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid can be achieved through several methods. One efficient and sustainable method involves the construction of the triazole ring under continuous-flow conditions. This metal-free process is atom economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps . Another common method is the 1,3-dipolar cycloaddition reaction of azides to terminal acetylenes .

Industrial Production Methods

In industrial settings, the continuous-flow method is preferred due to its higher yields and safer handling of highly energetic intermediates. This method allows for the rapid and sustainable construction of differentially-functionalized triazoles, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The triazole ring’s nitrogen atoms can participate in coordination chemistry, forming complexes with metals.

Common Reagents and Conditions

Common reagents used in these reactions include azides, terminal acetylenes, and various catalysts such as copper(I) for click chemistry reactions . Conditions often involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include differentially-functionalized triazoles, which can be further modified for specific applications in medicinal chemistry and materials science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

Voriconazole: Another antifungal agent with a similar structure, known for its broad-spectrum activity.

Trazodone: An antidepressant containing a triazole ring, used to treat major depressive disorder.

Uniqueness

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

IUPAC Name |

2-(4-methyltriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-2-8(7-6-4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWZVKYWQHZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)

![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)